molecular formula C17H16ClN3O3S B7681603 3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide

3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide

Cat. No. B7681603
M. Wt: 377.8 g/mol
InChI Key: WUOYRANRWDODNK-UHFFFAOYSA-N
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Description

3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide is not fully understood. However, it has been proposed that it may act by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also act by inhibiting the growth of bacteria and fungi through the disruption of their cell membranes.
Biochemical and Physiological Effects:
3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II. It has also been found to induce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide in lab experiments include its potential as an anticancer and antimicrobial agent, as well as its ability to inhibit the activity of certain enzymes. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide. Further research is needed to fully understand its mechanism of action and potential side effects. It may also be studied for its potential use in combination with other drugs for cancer treatment. Additionally, its potential as an antibacterial and antifungal agent may be further explored.

Synthesis Methods

The synthesis of 3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide involves the reaction of 3-chloro-4,5-dimethoxybenzoic acid with 2-(thiophen-2-ylmethyl)pyrazole-3-carboxylic acid, followed by the addition of thionyl chloride and then treatment with N,N-dimethylformamide and benzylamine. The resulting product is then purified through column chromatography.

Scientific Research Applications

3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide has shown potential in various scientific research applications. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been found to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-23-14-9-11(8-13(18)16(14)24-2)17(22)20-15-5-6-19-21(15)10-12-4-3-7-25-12/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOYRANRWDODNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=CS3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide

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